molecular formula C20H22N8O5 B12296256 N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid

N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid

Cat. No.: B12296256
M. Wt: 454.4 g/mol
InChI Key: UUVPYTIBUIBXTJ-UHFFFAOYSA-N
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Description

N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid is a complex organic compound with the molecular formula C20H22N8O5 and a molecular weight of 454.44 g/mol . This compound is known for its significant role in various scientific research fields, particularly in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves multiple stepsThe reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[p-[[(2,4-Diaminopteridin-7-yl)methyl]methylamino]benzoyl]-L-glutamic acid include:

    Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.

    Aminopterin: Another compound with structural similarities and used in similar therapeutic contexts.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound in scientific research and medicine.

Properties

Molecular Formula

C20H22N8O5

Molecular Weight

454.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-15-16(21)26-20(22)27-17(15)24-11)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,24,26,27)

InChI Key

UUVPYTIBUIBXTJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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